{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride
Description
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride is a bicyclic amine derivative with a rigid [2.2.2]azabicyclo framework. The compound features a methyl group at the 2-position of the azabicyclo ring and a methanamine substituent at the 6-position, forming a dihydrochloride salt to enhance solubility and stability. Its molecular formula is C₉H₁₈Cl₂N₂ (based on analogs in and ), with a molecular weight of approximately 213.15 g/mol (similar to ). The bicyclic structure imparts conformational rigidity, which is advantageous for selective receptor binding in neurological or antimicrobial applications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-6-7-2-3-9(11)8(4-7)5-10;;/h7-9H,2-6,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSXDKXRJVDBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC1C(C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Methyl and Amino Groups: Subsequent functionalization steps introduce the methyl and amino groups at the desired positions. This can involve alkylation reactions and reductive amination.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride is used as a building block for synthesizing more complex molecules. Its rigid structure makes it a valuable scaffold in the design of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its unique structure can influence binding affinity and specificity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs, particularly those targeting the central nervous system.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride with structurally related azabicyclo derivatives, focusing on molecular features, substituents, and physicochemical properties.
Key Structural and Functional Differences:
Substituent Effects: The methanamine group in the target compound provides a primary amine for salt formation and hydrogen bonding, critical for ionic interactions with biological targets. The methyl group at the 2-position (target compound) may sterically hinder metabolic degradation compared to unmethylated analogs () .
Ring System Variations: The azabicyclo[2.2.2]octane core (target compound) offers greater rigidity and a larger cavity than the [2.2.1] system (), influencing binding to receptors like nicotinic acetylcholine or sigma-1 .
Salt Form and Solubility: The dihydrochloride form of the target compound provides higher solubility in polar solvents compared to mono-hydrochloride derivatives (e.g., ). This is advantageous for parenteral formulations .
Pharmacological and Metabolic Considerations:
- Receptor Binding : The rigid bicyclic structure of the target compound is favorable for selective binding to neurological targets, as seen in related oxadiazole derivatives () .
- Metabolic Stability : Methyl groups (target compound) typically reduce cytochrome P450-mediated oxidation, extending half-life compared to hydroxylated analogs () .
Biological Activity
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride, also known as a derivative of the bicyclic amine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural properties, which contribute to its interaction with biological systems. Understanding its biological activity is crucial for evaluating its therapeutic potential.
The chemical formula for this compound is with a molecular weight of 191.70 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C9H18ClNO |
| Molecular Weight | 191.70 g/mol |
| CAS Number | 1955554-74-1 |
| IUPAC Name | This compound |
| Appearance | White crystalline solid |
Biological Activity Overview
Research on this compound indicates various biological activities, primarily focusing on its antibacterial and potential anticancer properties.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against certain bacterial strains, particularly those exhibiting resistance to conventional antibiotics. The mechanism of action appears to involve the inhibition of cell wall synthesis and disruption of bacterial membrane integrity, similar to other bicyclic amines.
Table 1: Antibacterial Efficacy Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards various cancer cell lines, including human colon carcinoma cells. The compound's mechanism may involve interference with DNA replication or apoptosis induction in malignant cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 15 µM | |
| HeLa (Cervical Cancer) | 20 µM | |
| MCF7 (Breast Cancer) | 25 µM |
Case Studies
- Study on Antibiotic Resistance : A study published in Nature explored the compound's ability to overcome β-lactamase-mediated resistance in bacteria, showing promising results in restoring the efficacy of β-lactam antibiotics when used in combination therapies .
- Anticancer Research : A thesis from the University of Huddersfield investigated several derivatives of azabicyclic compounds, finding that modifications to the side chains significantly influenced their anticancer activity, suggesting a structure–activity relationship that could guide future drug design .
Q & A
Basic: What are the recommended synthetic routes for {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride?
Answer:
The synthesis typically involves:
- Step 1 : Formation of the bicyclic azabicyclo core via intramolecular cyclization of a precursor like 2-methylpiperidine derivatives under acidic or catalytic conditions.
- Step 2 : Functionalization at the 6-position using reductive amination or nucleophilic substitution to introduce the methanamine group.
- Step 3 : Salt formation with hydrochloric acid to yield the dihydrochloride form, ensuring stoichiometric control (2:1 molar ratio of HCl to free base) for consistent crystallinity .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography under basic conditions (e.g., silica gel with triethylamine) to eliminate residual amines.
Basic: How is the compound structurally characterized to confirm its bicyclic framework?
Answer:
Key techniques include:
- X-ray crystallography : Utilize SHELXL (for refinement) and SHELXD/SHELXS (for structure solution) to resolve the bicyclo[2.2.2]octane core and methyl/amine substituents. Flack parameter analysis (e.g., using Hooft or Parsons methods) ensures absolute configuration determination .
- NMR : H and C spectra should show distinct signals for the bridgehead protons (downfield-shifted due to ring strain) and methyl groups (δ ~1.2–1.5 ppm). COSY and HSQC correlate bicyclic proton networks .
Advanced: How can researchers resolve contradictions in crystallographic data, such as disorder in the azabicyclo moiety?
Answer:
- Disorder Modeling : Use SHELXL’s PART instruction to model split positions, refining occupancy factors with constraints to maintain stoichiometry.
- Twinning Analysis : Apply the Flack x parameter (preferred over η for centrosymmetric ambiguities) to assess enantiopurity and refine against twinned data (e.g., using HKLF5 format in SHELXL) .
- Validation Tools : Cross-check with CCDC Mercury’s Mogul bond-length/angle analysis to identify geometric outliers caused by poor data quality .
Advanced: What methodologies are used to assess enantiomeric purity in pharmacological studies?
Answer:
- Chiral Chromatography : Employ a Chiralpak® IA-3 column with a mobile phase of hexane/isopropanol (80:20) and 0.1% diethylamine, monitored by polarimetric detection.
- Circular Dichroism (CD) : Compare experimental CD spectra (200–250 nm) with computed spectra (TDDFT) to confirm absolute configuration .
- Crystallographic Refinement : Use the Flack x parameter in SHELXL to detect and quantify enantiomeric excess in single crystals .
Basic: What analytical methods ensure purity >95% for in vitro assays?
Answer:
- HPLC : C18 column (5 µm, 250 × 4.6 mm), 0.1% TFA in water/acetonitrile gradient (5% to 95% over 20 min), UV detection at 254 nm.
- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion peaks (expected [M+H]⁺ at m/z ~203.1 for free base) and rule out diastereomeric impurities .
- Elemental Analysis : Verify Cl⁻ content (~22.5% for dihydrochloride) via ion chromatography or potentiometric titration .
Advanced: How is the compound’s neuroprotective activity evaluated in Alzheimer’s disease models?
Answer:
- In Vitro : Primary neuron cultures treated with Aβ42 oligomers; measure cell viability (MTT assay), mitochondrial membrane potential (JC-1 dye), and ROS levels (DCFH-DA probe). Compare to reference compounds like J-147 .
- In Vivo : Transgenic APP/PS1 mice dosed orally (10–50 mg/kg/day for 4 weeks); assess cognitive deficits (Morris water maze) and amyloid plaque burden (Thioflavin-S staining). Include pharmacokinetic profiling (plasma/brain concentration via LC-MS/MS) .
Advanced: How can computational modeling predict the compound’s binding to nicotinic acetylcholine receptors (nAChRs)?
Answer:
- Docking Studies : Use AutoDock Vina with α7 nAChR homology models (based on PDB: 7KOX). Focus on the azabicyclo group’s interaction with Trp149 and Tyr93 in the ligand-binding domain.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of protonated methanamine interactions with Glu237 and water-mediated H-bonds .
Basic: What protocols ensure compound stability during long-term storage?
Answer:
- Storage Conditions : -20°C in airtight, amber vials under nitrogen to prevent hygroscopic degradation.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC. Degradation products (e.g., free base or oxazolidinone derivatives) indicate hydrolysis susceptibility .
Advanced: How are contradictions in pharmacological data (e.g., variable IC50 values) resolved?
Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., SH-SY5Y), passage numbers, and serum-free conditions to minimize variability.
- Meta-Analysis : Apply Bayesian hierarchical models to integrate data from multiple studies, weighting results by assay precision (e.g., SPR vs. radioligand binding) .
Advanced: What strategies optimize the compound’s blood-brain barrier (BBB) permeability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
